4-Methyl-1-heptanol
Overview
Description
4-Methyl-1-heptanol is a chemical compound with the formula C8H18O . It is a clear colorless liquid that is very slightly soluble in water, but miscible with ether and ethanol .
Synthesis Analysis
The synthesis of 4-Methyl-1-heptanol involves a reaction with concentrated sulfuric acid (H2SO4) and sodium dichromate. The mixture is stirred until a clear orange solution is obtained .Molecular Structure Analysis
The molecular formula of 4-Methyl-1-heptanol is C8H18O . The average mass is 130.228 Da and the monoisotopic mass is 130.135757 Da .Physical And Chemical Properties Analysis
4-Methyl-1-heptanol has a density of 0.8±0.1 g/cm3, a boiling point of 190.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 71.1±6.5 °C .Scientific Research Applications
High Pressure and Temperature Effects
4-Methyl-1-heptanol's properties under high pressures and temperatures have been explored, revealing significant changes in its Debye process. Pawlus et al. (2013) studied its behavior under a wide range of temperatures and pressures, contrasting it with other alcohols to understand the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
Biological and Pheromone Studies
In the realm of biology and entomology, 4-Methyl-1-heptanol has been identified as a major component of aggregation pheromones in bark beetles and ants. Zada et al. (2004) synthesized and bioassayed its stereoisomers, finding specific isomers attractive to beetles (Zada et al., 2004).
Dielectric Properties
The complex permittivity of 4-Methyl-1-heptanol and its isomers has been measured, providing insights into their molecular structures. Vij, Scaife, and Calderwood (1981) found that the dielectric dispersion in 1-heptanol and 3-heptanol is well characterized by the Debye equation, suggesting applications in understanding liquid structure and molecular dynamics (Vij, Scaife, & Calderwood, 1981).
Combustion and Emission Characteristics
The compound's blends with other fuels have been studied to understand their impact on combustion and emission characteristics in engines. El-Seesy et al. (2021) investigated the addition of n-heptanol with methyl oleate biodiesel fuel, revealing its potential in reducing soot and NOx emissions in diesel engines (El-Seesy, He, & Kosaka, 2021).
Rheological and Supramolecular Studies
Studies on the rheological behavior and supramolecular dynamics of 4-Methyl-1-heptanol have been conducted, contributing to the understanding of its molecular interactions and structures. Bauer et al. (2013) analyzed its dielectric Debye-like process and how it varies with molecular conformation, offering insights into its viscoelastic behavior and potential applications in material science (Bauer et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-methylheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZGDMUIMPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002134 | |
Record name | 4-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-heptanol | |
CAS RN |
817-91-4, 68526-79-4 | |
Record name | 4-Methyl-1-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanol, branched and linear | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-heptanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-1-HEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3F8V410R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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